3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-Chloro-3-(trifluoromethyl)phenyl]amino}-1,3-dihydro-2-benzofuran-1-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. The compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring, and is substituted with a chloro and trifluoromethyl group on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-Chloro-3-(trifluoromethyl)phenyl]amino}-1,3-dihydro-2-benzofuran-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent.
Introduction of the Chloro and Trifluoromethyl Groups: The chloro and trifluoromethyl groups can be introduced through electrophilic aromatic substitution reactions using reagents like chlorinating agents and trifluoromethylating agents.
Amination Reaction:
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[4-Chloro-3-(trifluoromethyl)phenyl]amino}-1,3-dihydro-2-benzofuran-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzofuran core or phenyl ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, trifluoromethylating agents, and nucleophiles under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
3-{[4-Chloro-3-(trifluoromethyl)phenyl]amino}-1,3-dihydro-2-benzofuran-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its analgesic and anti-inflammatory properties.
Materials Science: The unique chemical structure of the compound makes it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Research: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-{[4-Chloro-3-(trifluoromethyl)phenyl]amino}-1,3-dihydro-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. For example, it may act as an inhibitor of certain enzymes involved in inflammatory processes, thereby reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Regorafenib: A compound with a similar trifluoromethylphenyl structure, used as a kinase inhibitor in cancer therapy.
Uniqueness
3-{[4-Chloro-3-(trifluoromethyl)phenyl]amino}-1,3-dihydro-2-benzofuran-1-one is unique due to its benzofuran core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H9ClF3NO2 |
---|---|
Molecular Weight |
327.68 g/mol |
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)anilino]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C15H9ClF3NO2/c16-12-6-5-8(7-11(12)15(17,18)19)20-13-9-3-1-2-4-10(9)14(21)22-13/h1-7,13,20H |
InChI Key |
VOPMSINZACOUJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.